N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a thiophene ring, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C17H12N4O2S3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H12N4O2S3/c22-15(12-9-13(23-21-12)14-7-4-8-24-14)18-16-19-20-17(26-16)25-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19,22) |
InChI Key |
RVJHUYIOQBJLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Oxazole Ring: The oxazole ring is formed by cyclization of an appropriate precursor, such as an α-haloketone, with an amide.
Coupling of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone derivatives.
Scientific Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent for other diseases.
Chemical Biology: Researchers use this compound to probe the function of specific proteins and enzymes in biological systems.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in cells. It is believed to inhibit the activity of certain enzymes or proteins that are critical for cell survival and proliferation. For example, it may inhibit kinases or other signaling molecules involved in cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
- **N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups and its potential biological activities. The presence of the thiadiazole, thiophene, and oxazole rings in a single molecule provides a unique scaffold for drug design and development. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
